molecular formula C25H23N3O2S B11041380 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide

2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B11041380
M. Wt: 429.5 g/mol
InChI Key: VNTYFZWEHNISHF-UHFFFAOYSA-N
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Description

2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thioxoimidazolidinone core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzylamine, phenyl isothiocyanate, and acetic anhydride. The reaction conditions may involve:

    Step 1: Formation of the imidazolidinone ring through cyclization reactions.

    Step 2: Introduction of the thioxo group via thiolation reactions.

    Step 3: Acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The thioxoimidazolidinone core may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-phenylacetamide
  • 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(3-benzyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

2-(3-benzyl-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H23N3O2S/c1-18-12-14-20(15-13-18)26-23(29)16-22-24(30)28(21-10-6-3-7-11-21)25(31)27(22)17-19-8-4-2-5-9-19/h2-15,22H,16-17H2,1H3,(H,26,29)

InChI Key

VNTYFZWEHNISHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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